

Application Notes and Protocols: 4-Methoxy-3-nitrobiphenyl in Materials Science

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

Cat. No.: B103475

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Abstract

4-Methoxy-3-nitrobiphenyl is a versatile organic compound with a biphenyl backbone functionalized with methoxy and nitro groups. While its primary documented application is as a key intermediate in the synthesis of the acaricide bifenazate, its structural features suggest potential as a precursor for advanced materials. The presence of the nitro group allows for straightforward conversion to an amino functionality, opening pathways for its use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. This document provides detailed protocols for the synthesis of **4-Methoxy-3-nitrobiphenyl** and its subsequent transformation into a diamine monomer, followed by a representative protocol for polymerization into a novel polyamide.

Introduction to 4-Methoxy-3-nitrobiphenyl in Materials Science

The rigid biphenyl structure of **4-Methoxy-3-nitrobiphenyl** imparts thermal stability and mechanical strength to polymeric materials derived from it. The methoxy group can enhance solubility and modify the electronic properties of the resulting material. The nitro group is a particularly useful functionality, as it can be readily reduced to an amine. This amino derivative can then be used as a monomer for the synthesis of various polymers.

This document outlines the potential application of **4-Methoxy-3-nitrobiphenyl** as a precursor to a diamine monomer for the synthesis of aromatic polyamides. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance.

Synthesis of 4-Methoxy-3-nitrobiphenyl

The synthesis of **4-Methoxy-3-nitrobiphenyl** is typically achieved through the methylation of 3-nitrobiphenyl-4-ol.^[1]

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobiphenyl

Materials:

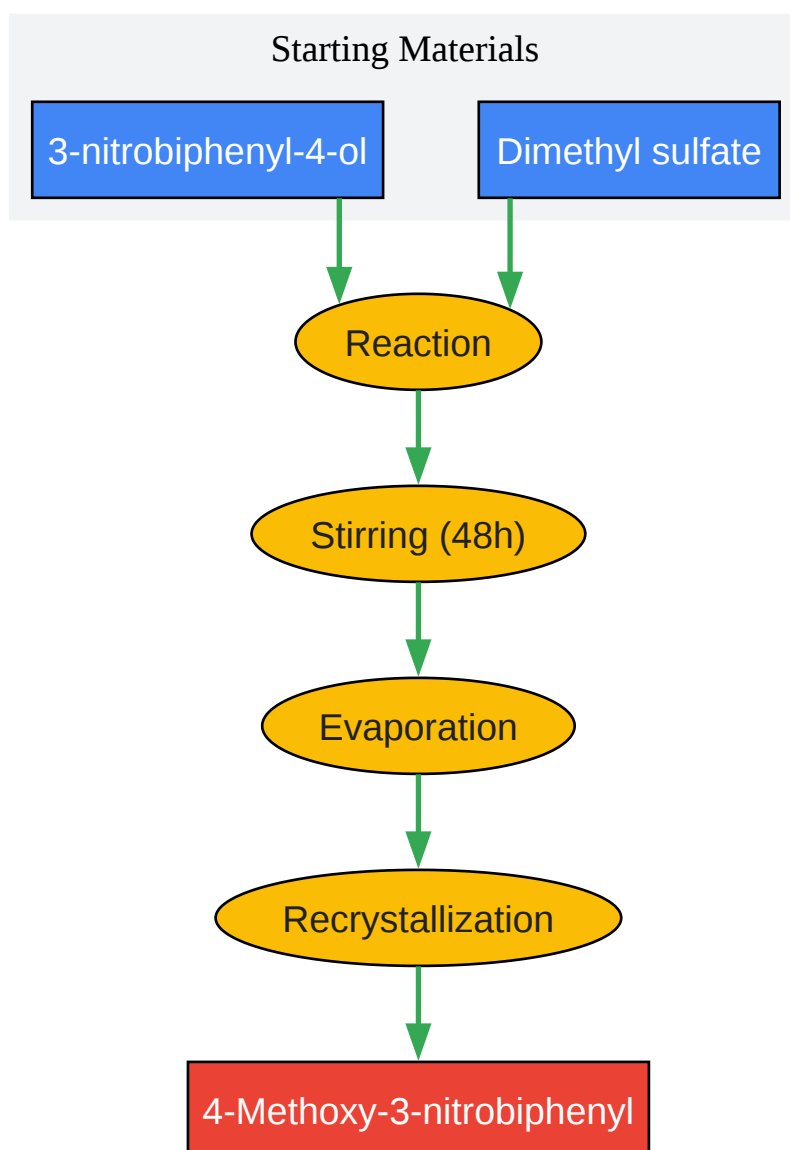
- 3-nitrobiphenyl-4-ol
- Dimethyl sulfate
- Acetone
- Ethanol
- Ice bath
- Rotary evaporator

Procedure:

- Prepare a solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) in acetone (20 ml).
- In a separate flask equipped with a stirrer and placed in an ice bath, prepare a solution of dimethyl sulfate (1.2 g, 18 mmol) in acetone.
- Slowly add the 3-nitrobiphenyl-4-ol solution to the dimethyl sulfate solution under stirring in the ice bath.

- After the addition is complete, remove the ice bath and continue stirring the reaction mixture for 48 hours at room temperature.
- After 48 hours, evaporate the solvent using a rotary evaporator to yield the crude **4-Methoxy-3-nitrobiphenyl**.
- Recrystallize the crude product from ethanol to obtain colorless block-like crystals of pure **4-Methoxy-3-nitrobiphenyl**.^[1]

Diagram of Synthesis Workflow:



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Caption: Synthesis of **4-Methoxy-3-nitrobiphenyl**.

Quantitative Data:

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[1]
Molecular Weight	229.23 g/mol	[1]
Crystal System	Orthorhombic	[1]
Dihedral angle between benzene rings	36.69°	[1]

Application in Polymer Synthesis: A Representative Protocol

A potential materials science application of **4-Methoxy-3-nitrobiphenyl** is its use as a precursor for a diamine monomer, which can then be polymerized. This involves the reduction of the nitro group to an amine, followed by dimerization to form a diamine, and subsequent polymerization.

Step 1: Reduction to 3-Amino-4-methoxybiphenyl

The nitro group of **4-Methoxy-3-nitrobiphenyl** can be reduced to an amine using standard reducing agents such as tin(II) chloride in ethanol or catalytic hydrogenation.

Step 2: Dimerization and Polymerization (Hypothetical Protocol)

While direct polymerization of 3-amino-4-methoxybiphenyl is possible, a more common approach for creating high-performance aromatic polyamides involves the use of a diamine monomer. A plausible, though not directly cited, pathway would involve the synthesis of a diamine such as 3,3'-dimethoxybiphenyl-4,4'-diamine, for which polymerization protocols exist. The following is a representative protocol for the synthesis of a polyamide from a related diamine, illustrating the potential of this class of monomers.

Experimental Protocol: Polyamide Synthesis from a Diamine Monomer

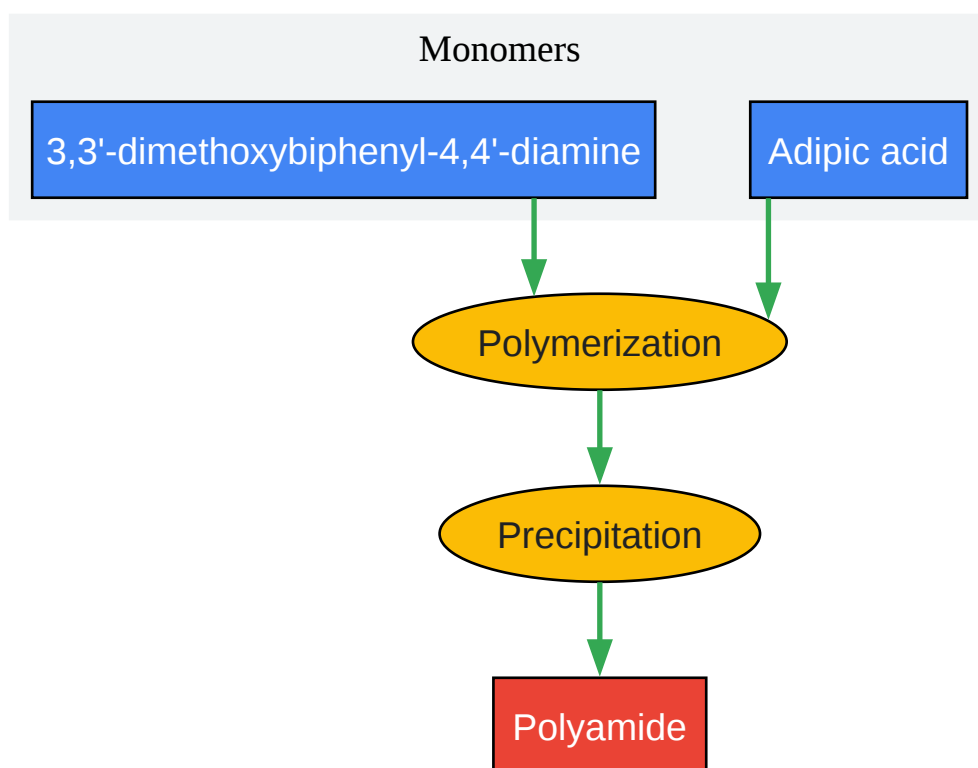
Materials:

- 3,3'-dimethoxybiphenyl-4,4'-diamine
- Adipic acid (or another diacid chloride)
- N,N-Dimethylformamide (DMF)
- Pyridine
- Ice water
- Concentrated hydrochloric acid

Procedure:

- Dissolve 3,3'-dimethoxybiphenyl-4,4'-diamine (2.44 g, 0.01 mol) in DMF (10 mL) with a few drops of dry pyridine.
- Cool the mixture and add adipic acid (0.02 mol) while stirring.
- Continue stirring for 24 hours.
- Pour the reaction mixture into ice water containing 5 mL of concentrated hydrochloric acid to precipitate the polymer.
- Filter the precipitate and dry it to obtain the polyamide.

Diagram of Polymerization Workflow:



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References

- 1. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
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